Peroxymonosulfate

Description

Propriétés

Numéro CAS |

22047-43-4 |

|---|---|

Formule moléculaire |

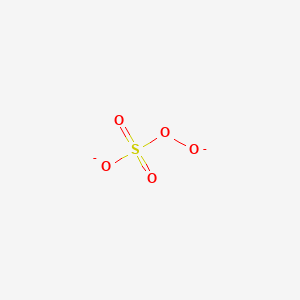

O5S-2 |

Poids moléculaire |

112.06 g/mol |

Nom IUPAC |

oxido sulfate |

InChI |

InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4)/p-2 |

Clé InChI |

FHHJDRFHHWUPDG-UHFFFAOYSA-L |

SMILES |

[O-]OS(=O)(=O)[O-] |

SMILES canonique |

[O-]OS(=O)(=O)[O-] |

Autres numéros CAS |

22047-43-4 |

Synonymes |

peroxymonosulfate peroxymonosulfate ion(1-) potassium peroxymonosulfate |

Origine du produit |

United States |

Applications De Recherche Scientifique

Environmental Remediation

1.1 Water Treatment

PMS is widely utilized in advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. Its ability to generate reactive oxygen species (ROS) makes it effective for breaking down contaminants such as dyes, pharmaceuticals, and pesticides.

- Mechanism of Action : PMS can be activated through various catalysts, including carbon-based materials and metal oxides, to produce sulfate radicals () and hydroxyl radicals (), which are highly reactive and facilitate the degradation of organic pollutants .

- Case Study: Carbon-Based Catalysts : Research has demonstrated that carbon-based materials, such as nitrogen-doped carbon catalysts, can effectively activate PMS for the degradation of persistent organic pollutants. The study identified active sites and intermediates involved in the activation mechanism, providing insights into optimizing catalyst design for enhanced performance .

| Catalyst Type | Pollutant | Degradation Efficiency (%) | Activation Method |

|---|---|---|---|

| Nitrogen-Doped Carbon | Rhodamine B | 98.5 | Heterogeneous catalysis |

| Magnesium Oxide | Methylene Blue | 95 | Heat activation |

| Cobalt Spinel | Acid Orange | 96.27 | Heterogeneous activation |

1.2 Soil Remediation

PMS is also employed in soil remediation techniques, particularly for in situ chemical oxidation (ISCO). It effectively oxidizes contaminants in groundwater and soil matrices.

- Effectiveness : Studies have shown that PMS can significantly improve the degradation rates of various organic contaminants in soil environments when combined with heat or other activating agents .

Organic Synthesis

2.1 Synthesis of Organic Compounds

PMS serves as an oxidizing agent in organic synthesis, facilitating reactions that require mild oxidative conditions.

- Example Reaction : The synthesis of thiazole derivatives has been successfully achieved using PMS as an oxidant in the presence of specific catalysts, yielding high product yields efficiently .

Industrial Applications

3.1 Textile Industry

In the textile industry, PMS is used for bleaching processes and dye removal due to its strong oxidative properties.

- Benefits : The use of PMS allows for effective removal of color from wastewater without generating harmful by-products compared to traditional bleaching agents .

Challenges and Future Directions

Despite its numerous applications, the use of PMS faces challenges such as cost-effectiveness and the need for efficient activation methods. Future research is focused on:

Comparaison Avec Des Composés Similaires

Persulfate (PS)

Key Differences :

- Chemical Structure and Activation :

Persulfate (S₂O₈²⁻, PS) is a symmetric peroxydisulfate ion requiring external activation (e.g., heat, UV, or transition metals) to generate SO₄•⁻. In contrast, PMS can self-decompose under alkaline conditions or via direct electron transfer with catalysts like Co²⁺ . - 1.82 V for PMS), but PMS often demonstrates faster contaminant degradation due to easier activation pathways .

- Solubility and Stability :

PMS (solubility >250 g/L at 20°C) outperforms PS (520 g/L) in solubility, enhancing its applicability in aqueous systems .

Table 1. Physicochemical Comparison of PMS and PS

| Property | PMS (KHSO₅) | PS (K₂S₂O₈) |

|---|---|---|

| CAS Registry Number | 10058-23-8 | 7727-21-1 |

| Molecular Mass (g/mol) | 614.74 | 270.31 |

| Redox Potential (V) | 1.82 | 2.01 |

| Dominant ROS | SO₄•⁻, ¹O₂ | SO₄•⁻ |

| Optimal pH Range | 2–9 | 2–7 |

Hydrogen Peroxide (H₂O₂)

- PMS, however, operates effectively across a broader pH range and produces multiple reactive species (SO₄•⁻, ¹O₂, and •OH) .

- Catalyst Dependency :

H₂O₂ requires Fe²⁺/Fe³⁺ for activation, whereas PMS can utilize diverse transition metals (Co, Mn, Fe) and carbonaceous materials, reducing sludge formation .

Table 2. Performance Comparison: PMS vs. H₂O₂ in Contaminant Degradation

Peracetic Acid (PAA)

- Reactivity :

PAA (CH₃COOOH) generates •OH and organic radicals but is less stable than PMS. PMS exhibits higher selectivity for aromatic compounds due to electron-shuttling mechanisms . - Byproduct Formation :

PAA produces acetic acid, complicating post-treatment, whereas PMS decomposes into benign sulfate ions (SO₄²⁻) .

Unique Advantages of PMS

Direct Oxidation Capability :

PMS can oxidize contaminants without activation, as demonstrated in prion protein degradation via methionine and tryptophan oxidation .

Synergistic Activation Pathways :

Heterogeneous catalysts like CoFe₂O₄@biochar and Ni-doped δ-FeOOH enhance PMS activation via electron transfer and surface-bound radical generation .

Environmental Adaptability :

PMS systems maintain efficiency in saline or phosphate-buffered environments, unlike PS, which is inhibited by bicarbonate .

Research Frontiers and Challenges

- Catalyst Design :

Dual-confined catalysts (e.g., Co/NC@mSiO₂) prevent metal leaching and improve PMS activation efficiency . - Toxicity and Cost :

While PMS systems reduce sludge toxicity compared to Fenton, residual sulfate ions require monitoring . - Emerging Applications: PMS is gaining traction in organic synthesis (e.g., organoselenium compounds) due to its green chemistry profile .

Q & A

Basic Research Questions

Q. What experimental factors significantly influence peroxymonosulfate (PMS) activation efficiency in advanced oxidation processes (AOPs)?

- Key Factors :

- pH : Radical speciation (SO₄•⁻ vs. HO•) and catalyst stability depend on pH. For example, UV/PMS systems show enhanced efficiency at pH 8–11 due to increased PMS photolysis rates and HO•/SO₄•⁻ co-generation .

- Catalyst Design : Transition metal oxides (e.g., CoOOH@MXene) and carbon-based materials (e.g., graphene, reduced graphene oxide) influence PMS activation pathways. Defect-rich graphene enhances radical generation via electron transfer .

- Dosage Ratios : Optimal PMS-to-catalyst ratios are critical. For instance, CuFe₂O₄ spinel achieves near 1:1 radical yield from PMS at neutral pH .

Q. How do researchers determine the dominant reactive oxygen species (ROS) generated during PMS activation?

- Analytical Techniques :

- Radical Scavengers : Tert-butanol (HO• scavenger) and methanol (both HO•/SO₄•⁻ scavenger) differentiate contributions .

- Electron Paramagnetic Resonance (EPR) : Detects spin-trapped radicals (e.g., DMPO-OH• adducts) and singlet oxygen (¹O₂) using TEMP .

- Probe Compounds : Dimethyl sulfoxide (DMSO) identifies high-valent metal-oxo species (e.g., ≡Feⱽ═O) via methane sulfinic acid formation .

Q. What are the key considerations for selecting catalysts in PMS-based degradation studies?

- Criteria :

- Stability : Low metal leaching (e.g., CuFe₂O₄ shows <1.5 µg/L Cu²⁺ leaching vs. CuO) .

- Dual Active Sites : CoN₄ sites in single-atom catalysts activate PMS, while pyrrolic N sites adsorb organics, reducing radical migration distances .

- Reusability : Crystallinity retention after cycles (e.g., CuFe₂O₄ maintains activity, while CuO degrades) .

Advanced Research Questions

Q. How can researchers resolve contradictions in identifying radical vs. nonradical pathways in PMS activation systems?

- Integrated Approaches :

- Isotopic Labeling : Track oxygen sources (H₂¹⁸O) to confirm ¹O₂ formation .

- Time-Resolved Phosphorescence : Directly quantify ¹O₂ in graphitized nanodiamond systems .

- Kinetic Modeling : Compare observed rate constants with theoretical values for radical vs. nonradical pathways .

Q. What advanced characterization techniques elucidate PMS activation mechanisms at the atomic scale?

- Tools :

- In Situ ATR-FTIR/Raman : Monitor surface intermediates (e.g., Cu(II)-Cu(III) redox cycles in CuFe₂O₄) .

- X-ray Absorption Spectroscopy (XAS) : Resolve metal coordination changes (e.g., CoN₄ in single-atom catalysts) .

- Density Functional Theory (DFT) : Calculate binding energies of PMS on catalysts and simulate transition states for radical generation .

Q. How do computational methods like DFT contribute to understanding PMS activation mechanisms?

- Applications :

- Active Site Identification : DFT reveals CoN₄ sites in N-doped graphene as optimal for PMS adsorption .

- Reaction Pathway Simulation : Models SO₄•⁻/HO• generation in UV/PMS systems and pH-dependent PMS photolysis .

- Mechanistic Validation : Confirms high-valent iron-oxo species (≡Feⱽ═O) as dominant in nonradical pathways .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.